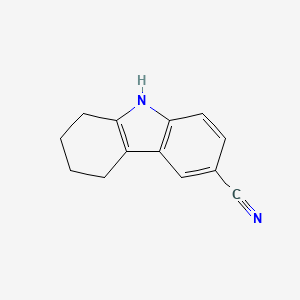

2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile

Overview

Description

Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile involves catalytic, high-yielding, and scalable procedures. Notably, 9H-carbazole-3,6-dicarbonitrile can be synthesized through a catalytic process, and subsequent hydrolysis yields 9H-carbazole-3,6-dicarboxylic acid, showcasing the compound's versatility as an organic building block (Łukasz J Weseliński, Ryan Luebke, M. Eddaoudi, 2014).

Molecular Structure Analysis

DFT and TD-DFT/PCM calculations have been used to determine the structural parameters of similar compounds, providing insights into the molecular structure, spectroscopic characterization, and electronic interactions. These analyses help to understand the compound's reactivity and interaction with other molecules (Nuha Wazzan, Ohoud S. Al-Qurashi, H. Faidallah, 2016).

Chemical Reactions and Properties

2,3,4,9-Tetrahydro-1H-carbazole-6-carbonitrile participates in various chemical reactions, including reductive cyclization and hydroxylation processes, leading to the formation of different heterocyclic structures. These reactions are influenced by the compound's ability to undergo transformations under specific conditions, showcasing its reactivity and utility in synthetic chemistry (Yu‐Zhu Qiu et al., 2018).

Physical Properties Analysis

The compound's physical properties can be inferred through spectroscopic explorations, indicating its behavior in various solvents and under different conditions. Fluorescent carboxylic acid derivatives of similar compounds have been studied extensively, revealing how molecular structure influences fluorescent properties and solvent interactions (A. Mitra et al., 2013).

Chemical Properties Analysis

Electrochemical synthesis and studies provide insights into the compound's chemical properties, including its electropolymerization behavior and capacitive characteristics when polymerized on certain substrates. Such analyses contribute to understanding its potential applications in materials science and electronics (M. Ates, N. Uludağ, 2010).

Scientific Research Applications

Photophysical Properties

- Solvent Polarity Sensitivity : The photophysical properties of derivatives of 2,3,4,9-tetrahydro-1H-carbazole, such as DMTCO and MDDCO, demonstrate sensitivity to solvent polarity. This sensitivity is more pronounced in their electronic excited state than in the ground state. These compounds exhibit shifts in fluorescence spectral patterns, which can be used to understand solvent interactions and photoinduced electron transfer processes (Ghosh et al., 2013).

Applications in Organic Light-Emitting Diodes (OLEDs)

- Host Materials for Blue PhOLEDs : Certain compounds including derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been developed as host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials, characterized by a bipolar feature, show high device efficiencies and a slow efficiency roll-off, making them suitable for OLED applications (Deng et al., 2013).

Biotransformation by Bacteria

- Microbial Biotransformation : The bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole derivatives by Ralstonia sp. strain SBUG 290 has been studied. This strain can transform these compounds into various products, highlighting the potential of using microorganisms in the biotransformation of complex organic compounds (Waldau et al., 2009).

Anticancer Activity

- Potential in Anticancer Research : Some newly synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives have shown significant anticancer activity in vitro. These derivatives represent a promising area of research for developing new anticancer agents (Chaudhary & Chaudhary, 2016).

Synthetic Applications

- Catalytic Cyclization Processes : Platinum-catalyzed cyclization of 2-alkenyl indoles, including 2,3,4,9-tetrahydro-1H-carbazole derivatives, demonstrates high efficiency and regioselectivity. This method is applicable to the synthesis of various carbazole structures, highlighting its utility in organic synthesis (Liu et al., 2004).

properties

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZCODRVOUTZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288216 | |

| Record name | 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |

CAS RN |

100723-77-1 | |

| Record name | 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

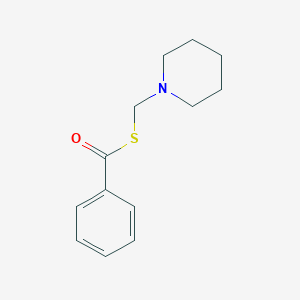

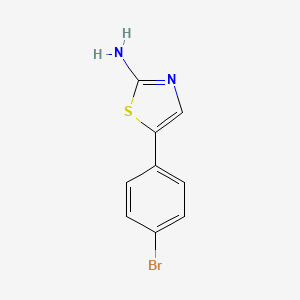

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)